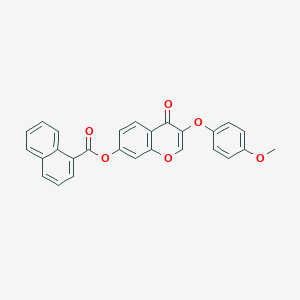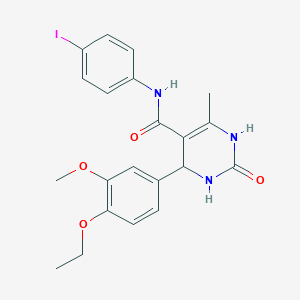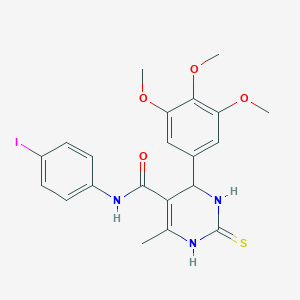
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate, also known as Coumarin-7-naphthoate, is a chemical compound that has drawn the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of coumarin derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate is not fully understood. However, it has been suggested that its anticancer activity may be attributed to its ability to induce apoptosis by activating caspase-3 and caspase-9, and inhibiting the PI3K/Akt signaling pathway. In addition, it has been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
The neuroprotective effects of this compound may be attributed to its antioxidant and anti-inflammatory properties. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, this compound has been reported to have other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that it may have potential applications in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate in lab experiments is its relatively low toxicity compared to other anticancer drugs. This makes it a promising candidate for further development as a potential anticancer agent. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its pharmacological properties and potential therapeutic applications.
Another direction is to optimize its synthesis method to improve its yield and purity. This will facilitate its use in lab experiments and clinical trials.
Finally, further studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. This will help to determine its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate can be achieved through a multi-step reaction. The first step involves the synthesis of 7-hydroxycoumarin from salicylaldehyde and ethyl acetoacetate. The second step involves the reaction between 7-hydroxycoumarin and 4-methoxyphenol in the presence of a base to form 3-(4-methoxyphenoxy)-4H-chromen-4-one. The final step involves the esterification of 3-(4-methoxyphenoxy)-4H-chromen-4-one with 1-naphthoic acid in the presence of a catalyst to yield this compound.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate has been studied for its potential therapeutic applications in various fields. In the field of cancer research, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been reported to induce apoptosis, inhibit angiogenesis, and suppress cancer cell migration and invasion.
In the field of neuroscience, this compound has been studied for its potential neuroprotective effects. It has been reported to protect neurons against oxidative stress, reduce inflammation, and improve cognitive function.
Propiedades
Fórmula molecular |
C27H18O6 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H18O6/c1-30-18-9-11-19(12-10-18)32-25-16-31-24-15-20(13-14-23(24)26(25)28)33-27(29)22-8-4-6-17-5-2-3-7-21(17)22/h2-16H,1H3 |
Clave InChI |
QREASOXZPIYJQT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
SMILES canónico |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)


![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
